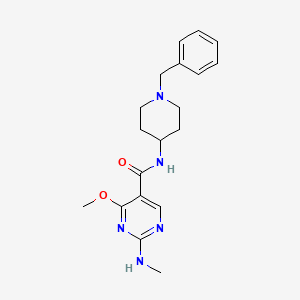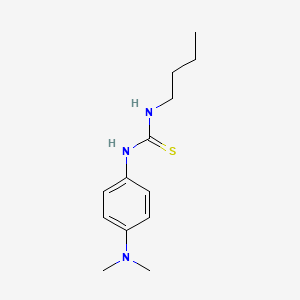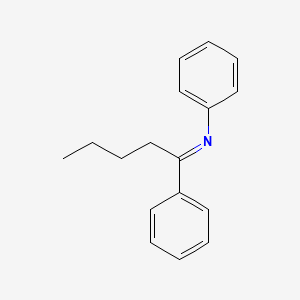
(Trifluorosilyl)methyl 4-bromobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Trifluorosilyl)methyl 4-bromobenzoate is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a trifluorosilyl group attached to a methyl group, which is further connected to a 4-bromobenzoate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Trifluorosilyl)methyl 4-bromobenzoate typically involves the reaction of 4-bromobenzoic acid with a trifluorosilyl-containing reagent. One common method is the esterification of 4-bromobenzoic acid with (trifluorosilyl)methanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality. The use of high-purity reagents and solvents, as well as stringent control of reaction conditions, is crucial in industrial settings.
化学反应分析
Types of Reactions
(Trifluorosilyl)methyl 4-bromobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the benzoate ring can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The trifluorosilyl group can be oxidized to form silanols or reduced to form silanes.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-bromobenzoic acid and (trifluorosilyl)methanol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH2), thiourea, and sodium alkoxides. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be done with sodium hydroxide (NaOH).
Major Products Formed
Substitution Reactions: Depending on the nucleophile, products such as 4-aminobenzoate, 4-thiolbenzoate, or 4-alkoxybenzoate can be formed.
Oxidation: Silanols or siloxanes are the major products.
Reduction: Silanes are typically formed.
Hydrolysis: 4-bromobenzoic acid and (trifluorosilyl)methanol are the primary products.
科学研究应用
(Trifluorosilyl)methyl 4-bromobenzoate has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organosilicon compounds.
Materials Science: The compound can be used in the preparation of silicon-based materials with unique properties such as hydrophobicity and thermal stability.
Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active molecules, including potential drug candidates.
Catalysis: The compound can be used as a ligand or catalyst in various chemical reactions, enhancing reaction rates and selectivity.
作用机制
The mechanism of action of (Trifluorosilyl)methyl 4-bromobenzoate depends on its application. In organic synthesis, the trifluorosilyl group can act as a protecting group for hydroxyl or amino functionalities, preventing unwanted side reactions. In catalysis, the compound can coordinate with metal centers, facilitating the formation of reactive intermediates and promoting catalytic cycles. The molecular targets and pathways involved vary based on the specific reaction or application.
相似化合物的比较
Similar Compounds
- (Trimethylsilyl)methyl 4-bromobenzoate
- (Triethylsilyl)methyl 4-bromobenzoate
- (Triphenylsilyl)methyl 4-bromobenzoate
Comparison
Compared to its analogs, (Trifluorosilyl)methyl 4-bromobenzoate exhibits unique properties due to the presence of the trifluorosilyl group. The trifluorosilyl group imparts greater electron-withdrawing effects, enhancing the compound’s reactivity in certain chemical reactions. Additionally, the trifluorosilyl group increases the compound’s thermal and chemical stability, making it more suitable for high-temperature and harsh chemical environments.
属性
CAS 编号 |
76240-93-2 |
|---|---|
分子式 |
C8H6BrF3O2Si |
分子量 |
299.12 g/mol |
IUPAC 名称 |
trifluorosilylmethyl 4-bromobenzoate |
InChI |
InChI=1S/C8H6BrF3O2Si/c9-7-3-1-6(2-4-7)8(13)14-5-15(10,11)12/h1-4H,5H2 |
InChI 键 |
JCMLZUBVFCJCFN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(=O)OC[Si](F)(F)F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




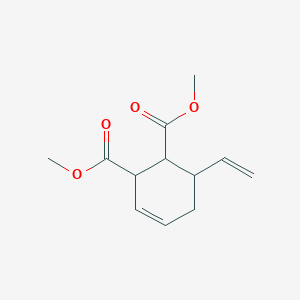
![Ethyl 2-[2-(3-methylphenyl)hydrazinylidene]propanoate](/img/structure/B14451728.png)
![4-Nitro-N-[(2-nitrophenyl)sulfanyl]aniline](/img/structure/B14451732.png)
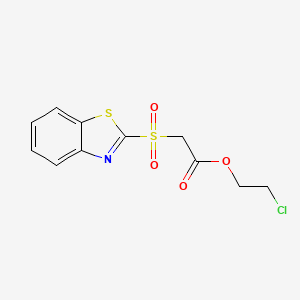
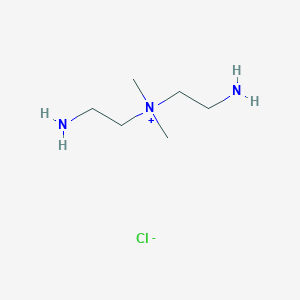
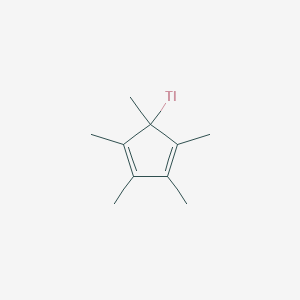
![Methyl [3-(piperidin-1-yl)propyl]carbamodithioate](/img/structure/B14451768.png)
